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molecular formula C14H25N3O3 B8434933 Tert-butyl 4-(azetidin-3-ylcarbonyl)-1,4-diazepane-1-carboxylate

Tert-butyl 4-(azetidin-3-ylcarbonyl)-1,4-diazepane-1-carboxylate

Cat. No. B8434933
M. Wt: 283.37 g/mol
InChI Key: QRJYAOTXWZATJK-UHFFFAOYSA-N
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Patent
US08912176B2

Procedure details

A stirred solution of tert-butyl 4-({1-[(benzyloxy)carbonyl]azetidin-3-yl}carbonyl)-1,4-diazepane-1-carboxylate (1.54 g, 3.69 mmol) in EtOH (10 mL) was purged with N2 and charged with 10% Pd/C (154 mg, 10% wt/wt). The flask was purged with N2 (N2/vacuum cycle×3) and then H2 (H2/vacuum cycle×3). After 24 hours the reaction was incomplete by NMR analysis. The mixture was filtered through Celite®, fresh catalyst charged (154 mg, 10% wt/wt) and the hydrogenation resumed and after a further 24 and 48 hours this process was repeated. NMR analysis confirmed consumption of starting material and the reaction was filtered through Celite® and concentrated at reduced pressure to give the title compound (1.02 g, 98%).
Name
tert-butyl 4-({1-[(benzyloxy)carbonyl]azetidin-3-yl}carbonyl)-1,4-diazepane-1-carboxylate
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
154 mg
Type
catalyst
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:14][CH:13]([C:15]([N:17]2[CH2:23][CH2:22][CH2:21][N:20]([C:24]([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25])[CH2:19][CH2:18]2)=[O:16])[CH2:12]1)=O)C1C=CC=CC=1.N#N>CCO.[Pd]>[NH:11]1[CH2:14][CH:13]([C:15]([N:17]2[CH2:23][CH2:22][CH2:21][N:20]([C:24]([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25])[CH2:19][CH2:18]2)=[O:16])[CH2:12]1

Inputs

Step One
Name
tert-butyl 4-({1-[(benzyloxy)carbonyl]azetidin-3-yl}carbonyl)-1,4-diazepane-1-carboxylate
Quantity
1.54 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(C1)C(=O)N1CCN(CCC1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
154 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was purged with N2 (N2/vacuum cycle×3)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite®, fresh catalyst
ADDITION
Type
ADDITION
Details
charged (154 mg, 10% wt/wt)
CUSTOM
Type
CUSTOM
Details
after a further 24 and 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
consumption of starting material
FILTRATION
Type
FILTRATION
Details
the reaction was filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N1CC(C1)C(=O)N1CCN(CCC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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